molecular formula C15H21NO3S B032281 2,3,3-Trimethyl-1-(4-sulfobutyl)-indolium, inner salt CAS No. 54136-26-4

2,3,3-Trimethyl-1-(4-sulfobutyl)-indolium, inner salt

Cat. No.: B032281
CAS No.: 54136-26-4
M. Wt: 295.4 g/mol
InChI Key: XTNXDHCAMPMVRG-UHFFFAOYSA-N
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Description

2,3,3-Trimethyl-1-(4-sulfobutyl)-indolium, inner salt is a chemical compound known for its unique structural properties and applications in various fields. This compound is characterized by the presence of an indolium core substituted with a sulfobutyl group and three methyl groups. It is often used in scientific research due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,3-Trimethyl-1-(4-sulfobutyl)-indolium, inner salt typically involves the reaction of 2,3,3-trimethylindolenine with 1,4-butanesultone. The reaction is carried out under reflux conditions in an appropriate solvent such as toluene. The mixture is heated for several hours, leading to the formation of the desired product, which can be isolated by crystallization.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial production.

Chemical Reactions Analysis

Types of Reactions: 2,3,3-Trimethyl-1-(4-sulfobutyl)-indolium, inner salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfobutyl group to a thiol or sulfide.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Electrophilic reagents like halogens or nitro compounds are used under acidic or basic conditions.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, sulfides.

    Substitution: Halogenated or nitro-substituted indolium derivatives.

Scientific Research Applications

2,3,3-Trimethyl-1-(4-sulfobutyl)-indolium, inner salt has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Employed in the study of biological systems due to its ability to interact with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2,3,3-Trimethyl-1-(4-sulfobutyl)-indolium, inner salt involves its interaction with molecular targets such as enzymes and receptors. The sulfobutyl group enhances the compound’s solubility and facilitates its binding to target sites. The indolium core can participate in various biochemical pathways, leading to the modulation of cellular processes.

Comparison with Similar Compounds

  • 1-Butyl-3-(4-sulfobutyl)imidazolium trifluoromethanesulfonate
  • 1-(4-Sulfobutyl)-2,3,3-trimethylindolium

Comparison: 2,3,3-Trimethyl-1-(4-sulfobutyl)-indolium, inner salt is unique due to its specific substitution pattern on the indolium core. Compared to similar compounds, it offers distinct reactivity and stability, making it suitable for specialized applications in research and industry.

Properties

IUPAC Name

4-(2,3,3-trimethylindol-1-ium-1-yl)butane-1-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3S/c1-12-15(2,3)13-8-4-5-9-14(13)16(12)10-6-7-11-20(17,18)19/h4-5,8-9H,6-7,10-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTNXDHCAMPMVRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=[N+](C2=CC=CC=C2C1(C)C)CCCCS(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30440117
Record name SBB042435
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30440117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54136-26-4
Record name SBB042435
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30440117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,3,3-Trimethyl-1-(4-sulfobutyl)-indolium, inner salt
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2,3,3-Trimethyl-1-(4-sulfobutyl)-indolium, inner salt
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2,3,3-Trimethyl-1-(4-sulfobutyl)-indolium, inner salt
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2,3,3-Trimethyl-1-(4-sulfobutyl)-indolium, inner salt

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